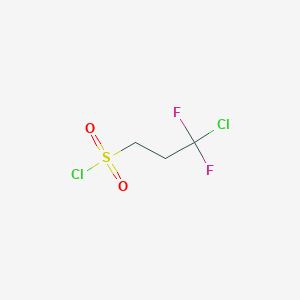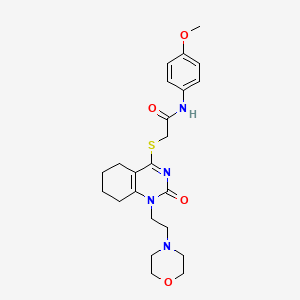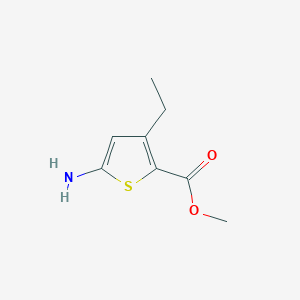
4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the homologation of electrophilic N-sulfinylamines with Li-CHXY reagents . The transformation takes place under full chemocontrol and exhibits good flexibility for preparing both N-aryl and N-alkyl analogues . Various sensitive functionalities can be accommodated on the starting materials, thus documenting a wide reaction scope .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using any chemical identifier or molecular structure on certain websites, which provide estimated physicochemical property data based on reliable QSPR and ANN .Chemical Reactions Analysis
The sulfinamide moiety constitutes an important organic framework of considerable interest across the chemical sciences . It can be engaged in oxidative transformations en route to sulfonamides and aza-analogues, widely expressed in biologically active substances .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be estimated using any chemical identifier or molecular structure on certain websites .Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
- Synthesis and Antimicrobial Activity : Novel sulfonamide derivatives, including those incorporating hydroxyquinoline structures, have been synthesized and shown to exhibit significant antimicrobial activity against various bacterial and fungal strains. For example, derivatives synthesized by reacting 4-aminobenzenesulfonamide with chloromethyl-hydroxyquinoline exhibited higher antimicrobial activity compared to their parent compounds (S. Vanparia et al., 2010).
- Pro-apoptotic Effects in Cancer Cells : Sulfonamide derivatives have been found to induce pro-apoptotic effects in cancer cells, mediated through the activation of p38/ERK phosphorylation pathways. This suggests their potential as therapeutic agents in cancer treatment (A. Cumaoğlu et al., 2015).
Enzyme Inhibition for Therapeutic Applications
- Inhibition of Acetylcholinesterase : Certain sulfonamide derivatives have been synthesized and evaluated for their potential as therapeutic agents for Alzheimer’s disease, showing inhibitory activity against acetylcholinesterase. This suggests their application in managing symptoms of neurodegenerative diseases (M. Abbasi et al., 2018).
Chemical Synthesis and Characterization
- Synthesis of Fluorescent Derivatives : The synthesis of sulfonamide derivatives with specific functional groups has led to the creation of compounds with potential applications in fluorescence-based detection and imaging, highlighting their versatility in chemical synthesis and characterization (M. Kimber et al., 2003).
Molecular Docking and Theoretical Studies
- Molecular Docking to Explore Binding Affinities : Theoretical studies, including molecular docking, have been utilized to explore the binding affinities of sulfonamide derivatives to target proteins, aiding in the rational design of compounds with enhanced biological activity (N. Virk et al., 2018).
Propriétés
IUPAC Name |
4-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-4-27-20-11-9-18(13-15(20)3)29(25,26)21-17-8-10-19-16(14-17)7-6-12-22(19)28(23,24)5-2/h8-11,13-14,21H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASWCWGVIVBIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2583941.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide](/img/structure/B2583942.png)



![1-(4-Methoxyphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2583948.png)



![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one](/img/structure/B2583955.png)
![1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-cyclopentylsulfanylethanone](/img/structure/B2583956.png)
![2-{16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}ethyl 2-methoxybenzoate](/img/structure/B2583957.png)
![1-{1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2583959.png)